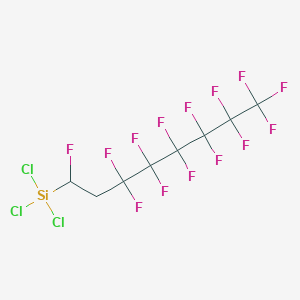
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane: is a chlorosilane compound known for its unique properties and applications. It is a perfluorinated compound, meaning it contains multiple fluorine atoms, which contribute to its high stability and low surface energy. This compound is often used to create superhydrophobic surfaces and is valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane typically involves the reaction of perfluorooctyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8F17I+SiCl3H→C8F17SiCl3+HI
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, to form different derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used to create superhydrophobic and oleophobic surfaces on various substrates, including glass, metals, and polymers.
Catalysis: Acts as a precursor for the synthesis of catalysts used in organic reactions.
Biology and Medicine:
Biocompatible Coatings: Applied to medical devices to create biocompatible and non-stick surfaces.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable and inert coatings.
Industry:
Protective Coatings: Used in the aerospace and automotive industries to create protective coatings that resist corrosion and wear.
Electronics: Applied in the fabrication of microelectronic devices to create water-repellent surfaces.
Wirkmechanismus
The mechanism by which Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. The compound’s silane group reacts with hydroxyl groups on the substrate, forming strong covalent bonds. The perfluorinated tail groups orient themselves away from the surface, creating a highly hydrophobic and low-energy surface.
Vergleich Mit ähnlichen Verbindungen
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Comparison:
- Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane has a longer perfluorinated chain compared to Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, which contributes to its enhanced hydrophobic properties.
- Both compounds form self-assembled monolayers, but the longer chain length of this compound provides better surface coverage and stability.
Eigenschaften
CAS-Nummer |
850416-78-3 |
|---|---|
Molekularformel |
C8H3Cl3F14Si |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane |
InChI |
InChI=1S/C8H3Cl3F14Si/c9-26(10,11)2(12)1-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h2H,1H2 |
InChI-Schlüssel |
KMCYRWVEGWPLMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
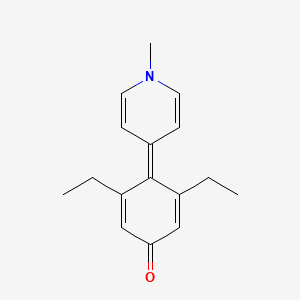
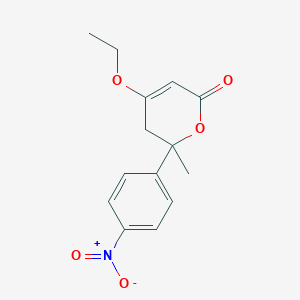
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
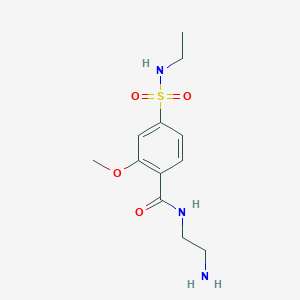
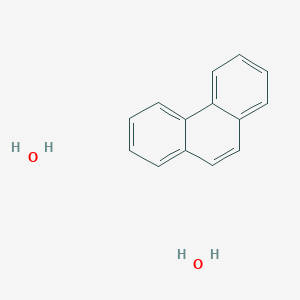
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)


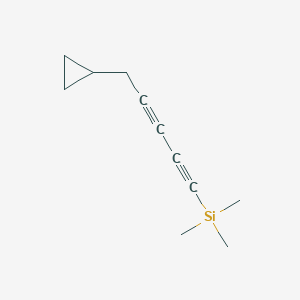
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
